REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C([O-])(O)=O.[Na+].C([Li])CCC.I[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[Br:26]>>[N:6]1[CH:7]=[CH:8][C:3]([C:24]2[CH:23]=[CH:22][C:21]([Br:26])=[CH:20][CH:25]=2)=[CH:4][CH:5]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.39 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted into methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The organic solution is concentrated at room temperature
|
Type
|
CUSTOM
|
Details
|
used immediately without further purification
|
Type
|
CUSTOM
|
Details
|
A portion of the solid obtained (3 g, 19 mmol)
|
Type
|
ADDITION
|
Details
|
is treated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography (30% EtOAc/hexanes to 60% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.06 mmol | |
AMOUNT: MASS | 2.59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |